![molecular formula C13H25N3O B13206132 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B13206132.png)
1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one is a complex organic compound that features a piperidine and diazepane ring system. Compounds containing piperidine and diazepane moieties are known for their significant pharmacological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the piperidine ring followed by the construction of the diazepane ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability .
Chemical Reactions Analysis
1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or diazepane rings, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its pharmacological activities related to the piperidine and diazepane moieties.
Mechanism of Action
The mechanism of action of 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The piperidine and diazepane rings are known to interact with various receptors and enzymes in the body, leading to their pharmacological effects. These interactions can modulate biological pathways, resulting in therapeutic effects such as pain relief, anti-inflammatory actions, or antimicrobial activities .
Comparison with Similar Compounds
1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one can be compared with other similar compounds that contain piperidine or diazepane rings:
Piperidine derivatives: These include compounds like piperine, which is known for its antioxidant and anti-inflammatory properties.
Diazepane derivatives: These include compounds like diazepam, which is widely used as an anxiolytic and muscle relaxant. The uniqueness of this compound lies in its combined piperidine and diazepane structure, which may offer a broader range of pharmacological activities compared to compounds with only one of these ring systems
Properties
Molecular Formula |
C13H25N3O |
|---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
1-[4-(piperidin-3-ylmethyl)-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C13H25N3O/c1-12(17)16-7-3-6-15(8-9-16)11-13-4-2-5-14-10-13/h13-14H,2-11H2,1H3 |
InChI Key |
QPFIPHBKMGCDQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13206055.png)
![6-Hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13206057.png)

![2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13206066.png)
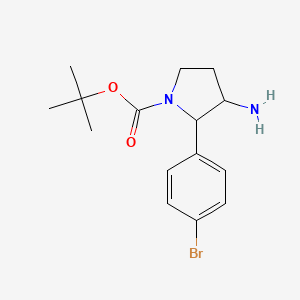
![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13206102.png)
![2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13206108.png)
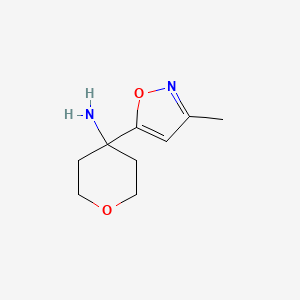
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)
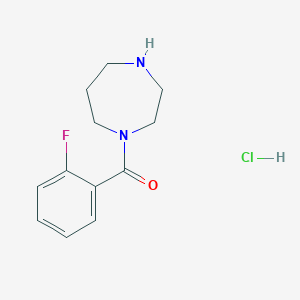
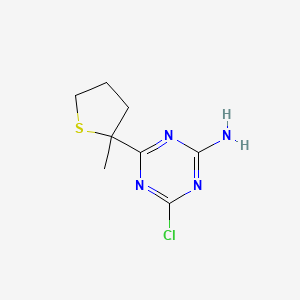
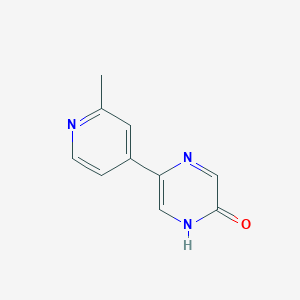

![3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13206143.png)
